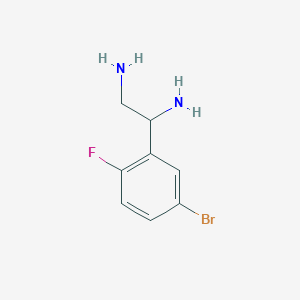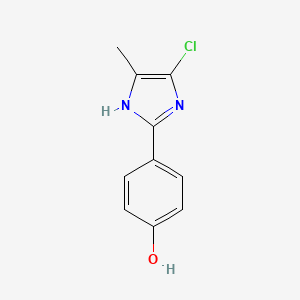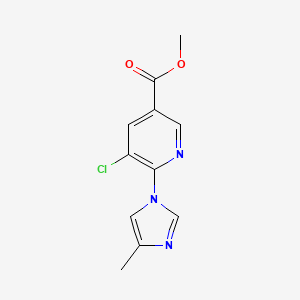
Thiocyanic Acid-d; Ammonium-d3 Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium-d4 thiocyanate: is a deuterated form of ammonium thiocyanate, where the hydrogen atoms in the ammonium ion are replaced with deuterium. This compound is represented by the chemical formula ND4SCN and has a molecular weight of 80.15 g/mol . It is commonly used in scientific research due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium-d4 thiocyanate can be synthesized by reacting deuterated ammonia (ND3) with carbon disulfide (CS2). The reaction proceeds through the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to ammonium-d4 thiocyanate and hydrogen sulfide .
Industrial Production Methods: The industrial production of ammonium-d4 thiocyanate involves the same principles as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of deuterated ammonia and carbon disulfide under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium-d4 thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate ion acts as a nucleophile.
Oxidation Reactions: The thiocyanate ion can be oxidized to form thiocyanogen (SCN)2.
Complex Formation: It forms complexes with transition metals, such as ferric thiocyanate, which is deep red in color.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Complex Formation: Ferric chloride is commonly used to form ferric thiocyanate complexes.
Major Products:
Substitution Reactions: Alkyl thiocyanates and acyl thiocyanates.
Oxidation Reactions: Thiocyanogen and other sulfur-containing compounds.
Complex Formation: Ferric thiocyanate complex.
Aplicaciones Científicas De Investigación
Chemistry: Ammonium-d4 thiocyanate is used as a reagent in various organic synthesis reactions, particularly in the formation of thiocyanate derivatives .
Biology: In biological research, it is used as a tracer due to its isotopic properties, allowing for the study of metabolic pathways and enzyme mechanisms .
Medicine: It is employed in the development of radiolabeled compounds for positron emission tomography (PET) imaging .
Industry: Ammonium-d4 thiocyanate is used in the production of deuterated solvents and other deuterated compounds, which are essential in nuclear magnetic resonance (NMR) spectroscopy .
Mecanismo De Acción
The mechanism of action of ammonium-d4 thiocyanate involves the thiocyanate ion acting as a nucleophile in substitution reactions. The deuterium atoms in the ammonium ion do not significantly alter the chemical reactivity of the compound but provide a means to trace the compound in various reactions and processes . The thiocyanate ion can also participate in redox reactions, forming thiocyanogen and other sulfur-containing species .
Comparación Con Compuestos Similares
Ammonium thiocyanate (NH4SCN): The non-deuterated form of ammonium-d4 thiocyanate.
Potassium thiocyanate (KSCN): A similar compound where the ammonium ion is replaced with potassium.
Sodium thiocyanate (NaSCN): Another similar compound with sodium instead of ammonium.
Uniqueness: Ammonium-d4 thiocyanate is unique due to the presence of deuterium, which makes it valuable in isotopic labeling studies. This property allows researchers to trace the compound in complex biochemical pathways and reactions, providing insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
CH4N2S |
|---|---|
Peso molecular |
80.15 g/mol |
InChI |
InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3/i/hD4 |
Clave InChI |
SOIFLUNRINLCBN-JBISRTOLSA-N |
SMILES isomérico |
[2H]N([2H])[2H].[2H]SC#N |
SMILES canónico |
C(#N)S.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)




![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)





